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molecular formula C10H11NO B1586574 2-Propoxybenzonitrile CAS No. 6609-58-1

2-Propoxybenzonitrile

Cat. No. B1586574
M. Wt: 161.2 g/mol
InChI Key: WLODJVVNLOYYEE-UHFFFAOYSA-N
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Patent
US06362178B1

Procedure details

75 g (630 ml) of 2-hydroxybenzonitrile are refluxed with 174 g (1.26 mol) of potassium carbonate and 232.2 g (1.89 mol) of ethyl bromide in 11 of acetone overnight. The solid is filtered off, the solvent is removed under reduced pressure and the residue is distilled under reduced pressure.
Quantity
630 mL
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
232.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:10](=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[CH3:17]>CC(C)=O>[CH2:10]([O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH2:16][CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
630 mL
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Name
Quantity
174 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
232.2 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(CC)OC1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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